molecular formula C21H26N2O2 B11334468 4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11334468
M. Wt: 338.4 g/mol
InChI Key: KQEVVYFYVBOLIT-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a methylphenyl group, and a pyrrolidinyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.

    Amidation reaction: The 4-methoxybenzoyl chloride is then reacted with 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide.

    Reduction: Formation of 4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study biological processes and interactions at the molecular level.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to the presence of the pyrrolidinyl group, which can enhance its binding affinity and selectivity for certain molecular targets. This structural feature may also influence its pharmacokinetic properties, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-methoxy-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C21H26N2O2/c1-16-5-7-17(8-6-16)20(23-13-3-4-14-23)15-22-21(24)18-9-11-19(25-2)12-10-18/h5-12,20H,3-4,13-15H2,1-2H3,(H,22,24)

InChI Key

KQEVVYFYVBOLIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC)N3CCCC3

Origin of Product

United States

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